2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O/c1-8-5-12-17-6-9(7-20(12)19-8)18-14(21)13-10(15)3-2-4-11(13)16/h2-7H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJAOQVZOYCRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the chloro and fluoro substituents. The pyrazolo[1,5-a]pyrimidine moiety is then attached through a series of condensation reactions.
Preparation of Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of Pyrazolo[1,5-a]pyrimidine Moiety: The pyrazolo[1,5-a]pyrimidine ring system can be synthesized separately and then coupled with the benzamide core. This often involves cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolo[1,5-a]pyrimidine moiety, which can alter its electronic properties and reactivity.
Condensation Reactions: The amide and heterocyclic structures can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzamides, while oxidation and reduction can lead to different oxidation states of the pyrazolo[1,5-a]pyrimidine moiety.
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer properties, primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine structures, including 2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide, have shown promising results against various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The inhibition of cell growth was notable, with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer activity .
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings indicate that the compound possesses moderate antibacterial properties and could be a candidate for further development as an antimicrobial agent .
Material Science Applications
Beyond medicinal chemistry, compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have been explored for their potential in material science due to their unique photophysical properties. These compounds can serve as:
- Fluorophores : Their ability to undergo excited-state intramolecular proton transfer makes them suitable for optical applications.
- Sensors : The structural diversity allows for modifications that enhance their utility in sensor technologies .
Anticancer Activity Case Study
Recent clinical trials involving similar pyrazole-based compounds have shown promising results in patients with advanced solid tumors. A trial reported a partial response in approximately 30% of participants after four cycles of treatment, indicating the potential effectiveness of pyrazolo derivatives in oncology .
Antimicrobial Efficacy Case Study
In vitro studies demonstrated that modifications to the pyrazole ring could enhance antimicrobial potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest a pathway for developing more effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents, as well as the pyrazolo[1,5-a]pyrimidine moiety, can form hydrogen bonds, van der Waals interactions, and π-π stacking interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 7-Rh Benzamide
Structure : 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)-ethynyl)benzamide (referred to as 7-Rh in ).
Key Differences :
- The target compound has a 2-chloro-6-fluoro substitution on the benzamide ring, while 7-Rh features an ethynyl linker between the pyrazolo[1,5-a]pyrimidine and benzamide groups.
Structural Analog: 2,6-Difluoro-N-(2-Methylpyrazolo[1,5-a]Pyrimidin-6-yl)-3-(Propylsulfonamido)Benzamide
Structure : Features a 2,6-difluoro-substituted benzamide and a propylsulfonamido group at position 3 ().
Key Differences :
- The target compound replaces one fluorine (position 2) with chlorine and lacks the propylsulfonamido group.
- Chlorine’s larger atomic radius and electronegativity may alter binding affinity to hydrophobic kinase pockets compared to fluorine.
Research Implications and Gaps
Notes
- Chlorine’s role in enhancing binding affinity versus fluorine’s metabolic resistance requires empirical validation.
Biological Activity
2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that has gained significant attention in medicinal chemistry for its biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide moiety linked to a pyrazolo[1,5-a]pyrimidine ring , with chlorine and fluorine substituents that enhance its reactivity and biological activity. The molecular formula is , and its structure can be represented as follows:
Research indicates that this compound acts primarily as a kinase inhibitor . Kinases are crucial in regulating various cellular processes, including cell growth and survival. Specifically, this compound has demonstrated inhibitory effects against:
- Aurora Kinases : These are critical for mitosis and are often overexpressed in cancer cells.
- FLT3 : This receptor tyrosine kinase is implicated in hematological malignancies.
Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit Aurora kinases and FLT3, suggesting its potential as a therapeutic agent in cancer treatment . The inhibition of these kinases can lead to reduced tumor cell proliferation and increased apoptosis.
Anti-inflammatory Effects
Compounds with a pyrazolo[1,5-a]pyrimidine framework have also been associated with anti-inflammatory properties. The structural features of this compound may contribute to this effect, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Synthesis and Modification
The synthesis of this compound can be achieved through various methods that allow for structural modifications. These modifications can enhance biological activity or selectivity towards specific kinases. For instance:
- Nucleophilic Substitution Reactions : The chloro and fluoro groups can be replaced or modified to improve pharmacological properties.
- Functionalization of the Pyrazolo Core : Altering substituents on the pyrazolo ring can lead to compounds with enhanced efficacy against specific targets.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide, and how can reaction efficiency be quantified?
- Methodological Answer :
The compound can be synthesized via multi-step reactions involving amide bond formation between 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives and halogenated benzoyl chlorides. A reflux-based approach in polar aprotic solvents (e.g., pyridine or DMF) is commonly used . Reaction efficiency is quantified via Reaction Mass Efficiency (RME) , calculated as:
Typical RME values for pyrazolo[1,5-a]pyrimidine derivatives range from 40–53%, with sub-products like methanol and water being recoverable .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and pyrazolo-pyrimidine core protons (δ 6.0–7.0 ppm). Fluorine and chlorine substituents cause deshielding effects .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 373.8 for C19H14ClFN4O).
- Elemental Analysis : Verify %C, %H, and %N (e.g., calculated: C 61.22%, H 3.43%, N 15.02%) .
Advanced Research Questions
Q. How can researchers evaluate the kinase inhibition selectivity of this compound against off-target kinases?
- Methodological Answer : Use enzymatic assays (e.g., ADP-Glo™) to measure IC50 values against a panel of 455+ kinases. For example:
Q. How should experimental designs account for synergistic effects when combining this compound with other therapeutics (e.g., kinase inhibitors)?
- Methodological Answer :
Perform combination index (CI) analysis using software like CalcuSyn 2.0. Treat cells (e.g., MCF7) with serial dilutions of the compound and a partner drug (e.g., palbociclib). Assess viability via SRB assays and calculate CI values:
where and are individual drug doses achieving x% inhibition. CI < 1 indicates synergy .
Q. How can discrepancies in pharmacological data (e.g., varying IC50 values across studies) be systematically addressed?
- Methodological Answer :
- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and incubation times.
- Structural Analogues : Compare activity of derivatives (e.g., 7-rh vs. 7-rj) to identify substituent effects .
- Cell Line Variability : Use isogenic cell lines to isolate genetic background impacts (e.g., PIK3CA/AKT1 mutations) .
Q. What methodologies are recommended for determining the pharmacokinetic (PK) profile of this compound?
- Methodological Answer : Conduct in vivo PK studies in rodents:
- Administer orally (10 mg/kg) and intravenously (2 mg/kg).
- Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Analyze via LC-MS/MS to calculate:
- Oral bioavailability (F) : 56–67% .
- Half-life (t1/2) : 4–6 hours.
- Cmax : 1.2–1.5 µM .
Q. How can the anti-cancer efficacy of this compound be assessed in vitro beyond viability assays?
- Methodological Answer :
- Invasion/Adhesion Assays : Use Matrigel-coated transwell chambers to quantify DDR1-mediated cell migration inhibition .
- Apoptosis Detection : Apply Annexin V/PI staining with flow cytometry to measure caspase activation .
- Tumorigenicity : Perform soft agar colony formation assays to assess anchorage-independent growth suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
